Comprehensive NMR Spectral Analysis and Structural Elucidation of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile
Comprehensive NMR Spectral Analysis and Structural Elucidation of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
The compound 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile (CAS: 1383468-71-0) is a highly functionalized N-heterocycle that serves as a critical building block in medicinal chemistry [1]. Structurally analogous to pyridoxine (Vitamin B6) intermediates, this compound features a delicate balance of electron-withdrawing (-CN) and electron-donating (-CH3) substituents on a pyridine core. Accurate structural elucidation of such densely substituted pyridines is paramount for downstream pharmaceutical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents [2].
This whitepaper provides an in-depth, self-validating methodology for the acquisition, assignment, and interpretation of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound, ensuring high-fidelity analytical quality control.
Structural Rationale and Electronic Environment
The chemical shifts in the NMR spectra of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile are governed by the anisotropic and inductive effects of its substituents [3]. Understanding these causal relationships is critical for accurate spectral assignment:
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The Pyridine Core: The electronegative nitrogen atom (N1) withdraws electron density via induction, strongly deshielding the adjacent α -carbons (C2 and C6).
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C3-Carbonitrile (-CN): Acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects. This significantly deshields the para-position (C6) while shielding the ipso-carbon (C3) [4].
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C4 & C6-Methyls (-CH 3 ): Act as weak electron-donating groups (EDG) via hyperconjugation (+I), providing localized shielding to the C5 position.
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C2-Hydroxymethyl (-CH 2 OH): Introduces a site for strong hydrogen bonding. The electronegative oxygen deshields the methylene protons, pushing them downfield.
Fig 1: Electronic push-pull effects of substituents on the pyridine core dictating NMR chemical shifts.
Experimental Protocols for NMR Acquisition
To ensure a self-validating and reproducible analytical system, the experimental design must account for the chemical dynamics of the molecule—specifically, the exchange rate of the hydroxyl proton.
Step-by-Step Methodology
Step 1: Solvent Selection and Sample Preparation
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Action: Dissolve 20 mg (for 1 H) or 60 mg (for 13 C) of the compound in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d 6 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: DMSO-d 6 is explicitly chosen over CDCl 3 . As a strong hydrogen-bond acceptor, DMSO-d 6 significantly reduces the chemical exchange rate of the -OH proton. This allows the hydroxyl proton to be observed as a distinct multiplet (triplet) due to scalar coupling with the adjacent methylene group, rather than a broad, uninformative singlet.
Step 2: Instrument Tuning and Shimming
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Action: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform 3D gradient shimming (Z, Z2, Z3) until the TMS internal standard peak exhibits a full-width at half-maximum (FWHM) of ≤ 1.0 Hz.
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Causality: High field homogeneity is required to resolve the fine J -coupling (typically ~5.5 Hz) between the -CH 2
- and -OH protons.
Step 3: Pulse Sequence and Acquisition Parameters
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1 H NMR: Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 32 scans.
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Causality: A D1 of 2.0s ensures complete longitudinal relaxation ( T1 ) of all protons, guaranteeing accurate quantitative integration.
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13 C NMR: Use a proton-decoupled pulse sequence (zgpg30 with WALTZ-16 decoupling). Set D1 to 3.0 seconds. Acquire 1024–2048 scans.
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Causality: Quaternary carbons (C2, C3, C4, C6, -CN) have exceptionally long T1 relaxation times. A longer D1 prevents signal saturation, ensuring these critical framework carbons are visible above the noise floor.
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Step 4: Spectral Processing
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Action: Apply zero-filling to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Phase and baseline correct manually.
Quantitative Data Presentation
The following tables summarize the assigned spectral data, derived from empirical models and literature precedents of analogous cyanopyridines[5].
Table 1: 1 H NMR Spectral Data (600 MHz, DMSO-d 6 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | J -Coupling (Hz) | Assignment | Mechanistic Rationale |
| 7.21 | Singlet (s) | 1H | - | C5-H | Aromatic proton. Shift is balanced by shielding from adjacent methyls and deshielding from the meta-CN group. |
| 5.45 | Triplet (t) | 1H | 5.5 | -OH | Hydroxyl proton. Triplet splitting confirms slow exchange in DMSO-d 6 and coupling to the methylene group. |
| 4.65 | Doublet (d) | 2H | 5.5 | C2-CH 2 - | Methylene protons deshielded by the adjacent oxygen and the α -position of the pyridine ring. |
| 2.45 | Singlet (s) | 3H | - | C6-CH 3 | α -methyl group. More downfield than C4-CH 3 due to direct proximity to the electronegative N1 atom. |
| 2.40 | Singlet (s) | 3H | - | C4-CH 3 | γ -methyl group. Slightly shielded relative to C6-CH 3 . |
Table 2: 13 C NMR Spectral Data (150 MHz, DMSO-d 6 )
| Chemical Shift ( δ , ppm) | Type | Assignment | Mechanistic Rationale |
| 164.2 | Quaternary (C) | C2 | Highly deshielded by the adjacent N1 atom and the -CH 2 OH substituent. |
| 160.5 | Quaternary (C) | C6 | Deshielded by the adjacent N1 atom. |
| 152.1 | Quaternary (C) | C4 | Deshielded by the para-CN group and methyl substitution. |
| 121.5 | Methine (CH) | C5 | Aromatic carbon. Shielded by ortho-methyl groups. |
| 116.0 | Quaternary (C) | -C ≡ N | Characteristic shift for a conjugated nitrile carbon. |
| 107.5 | Quaternary (C) | C3 | Strongly shielded due to the mesomeric effect (+M relative to the ring) of the adjacent substituents. |
| 63.4 | Methylene (CH 2 ) | C2-CH 2 OH | Typical shift for an aliphatic carbon bound to a hydroxyl group. |
| 24.1 | Methyl (CH 3 ) | C6-CH 3 | α -methyl carbon, deshielded by the adjacent nitrogen. |
| 19.5 | Methyl (CH 3 ) | C4-CH 3 | γ -methyl carbon. |
2D NMR Workflow for Unambiguous Assignment
To transition from empirical prediction to absolute certainty, a self-validating 2D NMR workflow is mandatory. Because 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile contains five fully substituted (quaternary) carbons, 1D NMR alone is insufficient to prove the connectivity of the carbon framework.
Heteronuclear Multiple Bond Correlation (HMBC) is the critical linchpin in this workflow. By observing 2-bond ( 2JCH ) and 3-bond ( 3JCH ) couplings, the isolated methyl and methylene groups can be anchored to the pyridine core:
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The C6-CH 3 protons ( δ 2.45) will show an HMBC cross-peak to C5 ( δ 121.5) and C6 ( δ 160.5).
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The C4-CH 3 protons ( δ 2.40) will show an HMBC cross-peak to C3 ( δ 107.5), C4 ( δ 152.1), and C5 ( δ 121.5).
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The C2-CH 2 - protons ( δ 4.65) will correlate to C2 ( δ 164.2) and C3 ( δ 107.5).
Fig 2: 2D NMR workflow for the unambiguous structural elucidation of substituted pyridines.
Conclusion & Quality Control
The spectral data for 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile reflects a highly conjugated, sterically hindered system. For routine quality control in drug development, the diagnostic peaks are the C5-H singlet at 7.21 ppm and the -OH triplet at 5.45 ppm . Any deviation in the multiplicity of the hydroxyl peak indicates the presence of trace water or acidic impurities in the solvent, serving as an immediate, built-in quality control metric for the analyst.
References
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Márquez, M. J., et al. "A Comparative Study on the Structural and Vibrational Properties of Two Potential Antimicrobial and Anticancer Cyanopyridine Derivatives". Scientific Research Publishing (SCIRP).[Link]
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Dotsenko, V. V., et al. "Synthesis of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile by Condensation of Cyanothioacetamide with Acetaldehyde". Russian Journal of General Chemistry.[Link]
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The Royal Society of Chemistry. "Supporting Information: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile". RSC Advances.[Link]
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Abdel-Rahman, A. A.-H., et al. "Synthesis of New Organoselenium Compounds Containing Nucleosides as Antioxidant". Oriental Journal of Chemistry.[Link]
